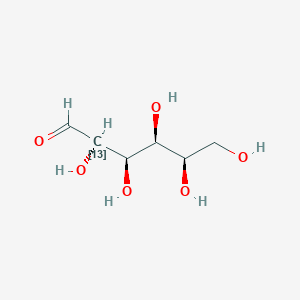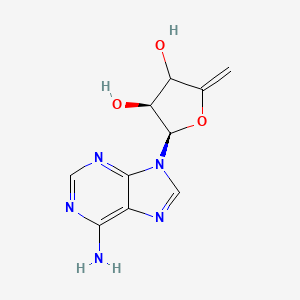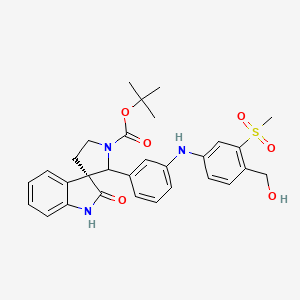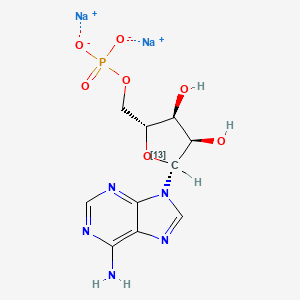
D-Gulose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Gulose-13C is a stable isotope-labeled compound, specifically a carbon-13 labeled form of D-Gulose. D-Gulose is a hexose sugar with the chemical formula C6H12O6. The carbon-13 labeling is used for tracing and quantification in various scientific research applications. The labeled compound is denoted as (2R,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Gulose-13C can be synthesized through the chemical reduction of lactitol, a disaccharide derived from lactose. The process involves microbial and enzymatic methods to convert lactitol into D-Gulose . The reaction conditions typically include the use of specific enzymes and controlled environmental factors such as pH and temperature.
Industrial Production Methods
Industrial production of this compound involves the incorporation of stable heavy isotopes of carbon into the molecular structure of D-Gulose. This is achieved through chemical synthesis and biotechnological processes that ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
D-Gulose-13C undergoes various chemical reactions, including:
Oxidation: Conversion to D-Gulonic acid.
Reduction: Formation of D-Gulitol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include D-Gulonic acid, D-Gulitol, and various substituted derivatives of D-Gulose .
Scientific Research Applications
D-Gulose-13C is widely used in scientific research for:
Metabolic Studies: Tracking metabolic pathways and flux analysis in biological systems.
Drug Development: Quantification and tracing of drug molecules during the development process.
Cancer Research: Studying the metabolic reprogramming in cancer cells and tumors using labeled glucose and glutamine
Magnetic Resonance Imaging (MRI): As a molecular imaging probe in hyperpolarized MRI for visualizing metabolic processes in real-time.
Mechanism of Action
The mechanism of action of D-Gulose-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows for the tracking of the compound through various biochemical reactions and pathways. This enables researchers to study the dynamics of metabolic processes, identify molecular targets, and understand the pathways involved in different biological systems .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-13C: Another carbon-13 labeled hexose sugar used in metabolic studies.
D-Mannose-13C: A carbon-13 labeled form of D-Mannose used for similar applications.
Uniqueness
D-Gulose-13C is unique due to its specific structure and labeling, which allows for detailed analysis of metabolic pathways that are distinct from those studied using other labeled sugars. Its specific applications in cancer research and metabolic flux analysis highlight its importance in scientific research .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i3+1 |
InChI Key |
GZCGUPFRVQAUEE-QGVHQYAJSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([13C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)





![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)


